molecular formula C7H16N2 B1291341 2-Ethyl-1-methylpiperazine CAS No. 4791-32-6

2-Ethyl-1-methylpiperazine

Cat. No. B1291341
CAS RN: 4791-32-6
M. Wt: 128.22 g/mol
InChI Key: AWZLXVAPLHUDSY-UHFFFAOYSA-N
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Description

2-Ethyl-1-methylpiperazine is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse range of biological activities and applications in chemical synthesis. Although the provided papers do not directly discuss this compound, they provide insights into the structural and chemical properties of related piperazine compounds.

Synthesis Analysis

The synthesis of piperazine derivatives can involve various starting materials and reaction conditions. For instance, 1-Ethylpiperazinediium pentachloroantimonate (III) monohydrate is synthesized from antimony trioxide and 1-ethylpiperazine in hydrochloric acid . Another example is the synthesis of 2-Phenylpiperazine from phenylacetic acid, which involves reactions with phosphorus trichloride, bromine, ethylenediamine, and lithium aluminum hydride . These methods demonstrate the versatility in synthesizing piperazine derivatives, which may be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structures of piperazine derivatives are characterized by various spectroscopic techniques. For example, the crystal structure of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate is determined by single-crystal X-ray diffraction, revealing an orthorhombic system with specific unit cell parameters . Similarly, the crystal structure of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole is established by X-ray crystallography, confirming the predicted structure from chemical and spectral analysis . These studies highlight the importance of X-ray crystallography in elucidating the molecular structures of piperazine derivatives.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions. The synthesis of 1,4-disubstituted 2-methylpiperazine derivatives involves the reaction of 2-methylpiperazine with halogenated compounds, followed by condensation with dibromobutane . Additionally, the cyclization of ethylenediamine and propyleneglycol to 2-methylpyrazine over palladized Zn-Cr oxide involves a complex reaction system with multiple intermediates and by-products . These reactions demonstrate the reactivity of piperazine derivatives and their potential to form complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are characterized by various analytical techniques. For instance, the dielectric properties of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate are investigated through dielectric measurements, revealing a structural phase transition . The spectral properties of ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazole-1-yl]methylpiperazine-1-carboxylate are analyzed using Fourier transform infrared and Raman spectroscopy, as well as UV/Vis spectroscopy . These studies provide a comprehensive understanding of the physical and chemical properties of piperazine derivatives.

Scientific Research Applications

Applications in Plant Growth and Ethylene Inhibition

  • Ethylene Inhibition in Horticulture: Compounds like 1-Methylcyclopropene (1-MCP) have been extensively studied for their role in inhibiting ethylene action, a crucial aspect in extending the postharvest life of various fruits, vegetables, and floriculture crops. This indicates that similar nitrogen-containing heterocycles, including piperazine derivatives, could find applications in agriculture and horticulture for ethylene inhibition and growth regulation (Blankenship & Dole, 2003).

Medicinal Chemistry and Drug Development

  • Pharmaceutical Research: The versatility of the N-phenylpiperazine scaffold in medicinal chemistry is highlighted, with derivatives reaching late-stage clinical trials for CNS disorders. This underscores the potential of 2-Ethyl-1-methylpiperazine in drug development, especially in diversifying the therapeutic applications of piperazine-based compounds (Maia, Tesch, & Fraga, 2012).

Biochemical Research and Molecular Interactions

  • DNA Interaction Studies: Compounds like Hoechst 33258, which is a bis-benzimidazole derivative, are known for their strong binding to the minor groove of double-stranded B-DNA. This suggests that research into similar compounds, such as this compound, could contribute to the understanding of DNA interactions and the development of fluorescent DNA stains or molecular probes for biochemistry and cell biology research (Issar & Kakkar, 2013).

Postharvest Technology and Food Science

  • Enhancing Food Safety and Quality: Research into gaseous/volatile active compounds like 1-Methylcyclopropene (1-MCP) for pre-harvest and postharvest management of fresh produce indicates a broader interest in utilizing chemical compounds to improve food safety, quality, and shelf-life. This area could be relevant for the application of this compound, especially if it exhibits similar properties that can be harnessed in food science and technology (Chen et al., 2020).

properties

IUPAC Name

2-ethyl-1-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-7-6-8-4-5-9(7)2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZLXVAPLHUDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619481
Record name 2-Ethyl-1-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4791-32-6
Record name 2-Ethyl-1-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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